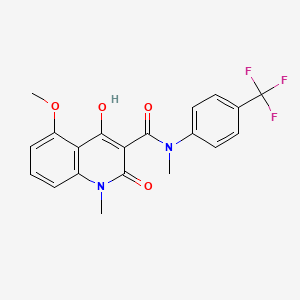

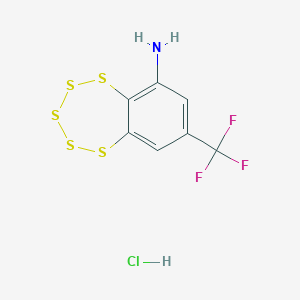

8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

Trifluoromethyl-containing compounds can be synthesized from various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .

Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .

Chemical Reactions Analysis

The activation of the C–F bond in organic synthesis is a challenging task . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds often have unique physical and chemical properties. For example, they are often strong acids and have significant electronegativity .

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anxiolytic Activities : TC-2153 has shown promise as a potential antidepressant. In a study using Danio rerio fish, TC-2153 and fluoxetine both significantly increased the time spent in the upper part of the tank, indicating potential antidepressant effects. This research suggests that TC-2153 could be a valuable candidate for further investigation in the field of antidepressants (Sinyakova et al., 2018).

Anticonvulsive and Anxiolytic Properties : A study highlighted the high anticonvulsive and anxiolytic activities of TC-2153, suggesting its potential use in treating anxiety and seizure disorders. It was found that the transformation of the amino group in TC-2153 to the amide group drastically altered its biological activity (Khomenko et al., 2009).

Molecular and Supramolecular Structure Analysis : The molecular and supramolecular structures of TC-2153, which exhibits anticonvulsive, analgesic, and anticancer activities, were studied through single crystal X-ray diffraction. This research provides insights into the structural features of TC-2153, which could be crucial for its pharmacological applications (Rybalova et al., 2018).

Effects on Hereditary Catalepsy and Gene Expression : TC-2153 has been found to decrease hereditary catalepsy and increase BDNF gene expression in mice, indicating its potential therapeutic application in psychotropic and anticataleptic activities. This study also suggests the involvement of BDNF and gp130 in the molecular mechanism of TC-2153 action (Kulikov et al., 2012).

Impact on Serotonin-Related Genes : A study investigating the effects of chronic TC-2153 administration on serotonin-related genes in mice found that it significantly reduced the 5-HT1A receptor and MAOA mRNA levels in the midbrain. This indicates that the brain 5-HT system is involved in the molecular basis of TC-2153 action (Kulikov et al., 2011).

Antimicrobial Activity : TC-2153 derivatives demonstrated high antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting their potential use in developing new antimicrobial agents (Khomenko et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Trifluoromethyl-containing compounds have been used in various fields including medicines, electronics, agrochemicals, and catalysis . The introduction of trifluoromethyl groups in drug-like compounds is a well-known practice in medicinal chemistry and is widely used in the treatment of diseases . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NS5.ClH/c8-7(9,10)3-1-4(11)6-5(2-3)12-14-16-15-13-6;/h1-2H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFSCYSDPQMEGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)SSSSS2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)